molecular formula C16H17NO2S B2956996 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 1788846-90-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2956996
CAS RN: 1788846-90-1
M. Wt: 287.38
InChI Key: UWXIYGGGUROHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as HMA-2, is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored extensively.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound of interest could potentially be explored for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Activity

The indole nucleus is known to possess anti-inflammatory effects. This suggests that “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” might be useful in the treatment of inflammatory diseases, possibly by modulating inflammatory pathways or cytokine production .

Anticancer Activity

Indole derivatives have been found to have anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in cancer therapy. The compound could be investigated for its potential to act as a chemotherapeutic agent, targeting specific cancer cell lines .

Antioxidant Properties

Compounds containing indole structures are known to exhibit antioxidant activities. This property is significant because oxidative stress is implicated in various diseases. Therefore, our compound could be studied for its ability to scavenge free radicals and protect against oxidative damage .

Antimicrobial and Antitubercular Effects

Indole derivatives have shown antimicrobial and antitubercular activities. This implies that “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” could be a candidate for developing new antibiotics or treatments for tuberculosis, especially given the rise of antibiotic-resistant strains .

Antidiabetic Potential

The indole scaffold has been associated with antidiabetic effects. Research into our compound could uncover new mechanisms of action for diabetes management or even lead to the development of novel antidiabetic medications .

Antimalarial Applications

Indole derivatives have been utilized in antimalarial drugs. The structural features of our compound suggest it could be synthesized and tested for efficacy against malaria, a disease that continues to have a significant global impact .

Neuroprotective Effects

Given the diverse biological activities of indole derivatives, including their interaction with various receptors, “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” might be explored for neuroprotective effects. It could potentially aid in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(9-12-6-8-20-10-12)17-11-16(19)7-5-13-3-1-2-4-14(13)16/h1-4,6,8,10,19H,5,7,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIYGGGUROHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.